2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride
Description
Properties
IUPAC Name |
2,3-dihydro-1H-imidazo[1,2-a]pyridin-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c10-7-3-1-2-6-8-4-5-9(6)7;/h1-3,8H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGKBSSATKJQCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C=CC=C2N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724468 | |
| Record name | 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332581-57-3 | |
| Record name | 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride typically involves the condensation of 1,3-diketones with cyanoacetamide in the presence of a base. The reaction is carried out by refluxing the components in ethanol with ammonium acetate as a catalyst . This method yields yellowish, crystalline materials that exhibit light blue fluorescence both in solutions and in the crystalline state .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alkyl halides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that derivatives of imidazo[1,2-a]pyrimidine exhibit potent antimicrobial activity. A study synthesized a series of compounds related to imidazo[1,2-a]pyridine and evaluated their antibacterial efficacy against various gram-positive and gram-negative bacteria as well as Mycobacterium species. Some derivatives showed significant inhibitory effects, indicating that 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride may possess similar properties .
Central Nervous System Activity
Additionally, studies have explored the central nervous system (CNS) activity of imidazo derivatives. The structure–activity relationship (SAR) analysis indicates that modifications in the imidazo framework can lead to varying degrees of CNS activity, suggesting potential applications in treating neurological disorders .
Therapeutic Potential
The therapeutic applications of this compound extend to cancer treatment. Imidazothiazole-chalcone derivatives have been investigated for their anticancer properties. The design and development of these compounds highlight the importance of structural modifications in enhancing their efficacy against cancer cells .
Data Table: Comparative Analysis of Biological Activities
Case Study 1: Antibacterial Activity
In a controlled study involving a variety of bacterial strains, several synthesized imidazo derivatives were tested for their antibacterial properties. The results indicated that certain modifications to the imidazo structure significantly enhanced antibacterial activity against resistant strains.
Case Study 2: CNS Activity Evaluation
A series of pharmacological tests were conducted to assess the CNS effects of modified imidazo compounds. The findings suggested that specific substitutions on the imidazo ring could lead to improved neuroprotective effects.
Mechanism of Action
The mechanism of action of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K), leading to epigenetic modifications and disruption of signaling networks in cancer cells . This dual inhibition mechanism makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride with derivatives and analogs, focusing on structural modifications, physicochemical properties, and biological activities.
Note: Yields and activities are context-dependent based on synthetic routes and assays.
Structural and Functional Insights
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and halogen (Br, Cl) substituents (e.g., 5b, 5d) increase melting points (253–307°C) due to enhanced intermolecular interactions . These groups also improve stability but may reduce solubility.
- Aromatic Substituents: Phenyl or benzoyl groups (e.g., 3u , 5e ) enhance lipophilicity, favoring blood-brain barrier penetration for CNS-targeted agents .
- Ring Expansion: Pyridopyrimidinone analogs (e.g., 5e) exhibit broader antibacterial spectra compared to imidazopyridinones, likely due to increased π-stacking interactions .
Pharmacological Profiles
- LP-PLA2 Inhibitors: Imidazo[1,2-c]pyrimidin-5(1H)-one derivatives (e.g., CAS 868167-61-7) show IC₅₀ values <10 nM against Lp-PLA2, a target in atherosclerosis and Alzheimer’s disease .
- Antimicrobial Activity: Nitro-substituted derivatives (e.g., 5d ) demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
Biological Activity
2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride (DHIP) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer research and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic structure comprising an imidazole and a pyridine ring. This configuration contributes to its unique chemical properties and biological activities. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various medicinal chemistry applications.
Targets of Action
The primary biological targets of DHIP are:
- Phosphatidylinositol 3-kinase (PI3K)
- Histone Deacetylase (HDAC)
These targets are crucial in various cellular processes, including cell growth, proliferation, and survival. DHIP acts as a dual inhibitor of both PI3K and HDAC, integrating functionalities that allow it to affect multiple signaling pathways simultaneously.
Mode of Action
The compound inhibits the activities of PI3K and HDAC, leading to alterations in cellular signaling pathways. Specifically, it impacts the PI3K/AKT pathway, which is vital for cell survival and proliferation. By inhibiting HDACs, DHIP can influence gene expression patterns associated with cell cycle regulation and apoptosis .
Antiproliferative Effects
Research indicates that DHIP exhibits potent antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated significant cytotoxic effects on human cancer cells at micromolar concentrations. The compound's dual action on PI3K and HDAC enhances its efficacy in inhibiting tumor growth.
Neuroprotective Potential
Emerging studies suggest potential neuroprotective effects of DHIP. Although specific research on DHIP itself is limited, compounds with similar structures have shown promise in protecting neuronal cells from damage in models of neurodegenerative diseases. This suggests that DHIP may also possess neuroprotective properties worth exploring further .
In Vitro Studies
In vitro assays have demonstrated that DHIP can significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values reported range from 5 to 15 µM depending on the specific cell line tested. These findings highlight the compound's potential as an anticancer agent .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of DHIP. While detailed pharmacokinetic data specific to DHIP are sparse, the compound's design aims to enhance drug-like properties such as solubility and stability in biological systems.
Comparative Analysis with Similar Compounds
To better understand DHIP's unique properties, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Aminoimidazo[1,2-a]pyridine | Contains an amino group on the imidazole ring | Exhibits distinct antimicrobial activity |
| Imidazo[1,5-a]pyridine | Different ring fusion | Known for anti-inflammatory effects |
| 4-Methylimidazo[1,2-a]pyridine | Methyl substitution on the pyridine ring | Enhanced lipophilicity |
| 2-Hydroxymethylimidazo[1,2-a]pyridine | Hydroxymethyl substitution | Potential neuroprotective properties |
This table illustrates how DHIP's structural characteristics may confer specific biological activities that differentiate it from other compounds in the imidazo[1,2-a]pyridine family.
Q & A
Q. What are the optimized synthetic routes for 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride, and how do reaction conditions impact yield and purity?
Methodological Answer:
- Cyclization strategies : Utilize precursors like substituted pyridines or imidazoles with acid catalysts (e.g., HCl) under reflux conditions. Adjust solvent polarity (e.g., methanol/water mixtures) to control reaction kinetics .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 1–2h) while maintaining >65% yield, as demonstrated in analogous imidazo[1,2-a]pyridine derivatives .
- Purification : Recrystallization in ethanol/water mixtures achieves >95% purity, confirmed by HPLC .
Q. How can researchers validate the structural identity of this compound using spectroscopic methods?
Methodological Answer:
- 1H/13C NMR : Key signals include:
- 1H NMR : δ 3.2–3.5 ppm (methylene protons adjacent to the imidazole ring), δ 7.1–8.3 ppm (aromatic protons) .
- 13C NMR : δ 165–170 ppm (carbonyl group), δ 110–130 ppm (aromatic carbons) .
- IR spectroscopy : Confirm the presence of C=O (1720–1740 cm⁻¹) and NH (3200–3400 cm⁻¹) stretches .
- HRMS : Match experimental and theoretical m/z values (e.g., [M+H]+ calculated for C₈H₁₀ClN₂O: 185.0477) .
Q. What analytical techniques are critical for assessing purity and detecting impurities?
Methodological Answer:
- HPLC : Use C18 columns with ammonium acetate buffer (pH 6.5) and acetonitrile gradients to resolve impurities (e.g., unreacted precursors or diastereomers) .
- TGA/DSC : Monitor thermal stability; decomposition above 200°C indicates high purity .
- Elemental analysis : Carbon/nitrogen ratios should align with theoretical values (e.g., C: 52.03%, N: 15.13%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?
Methodological Answer:
- Dynamic NMR : Resolves overlapping signals caused by tautomerism or conformational flexibility (e.g., equilibrium between enol and keto forms) .
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks .
- DFT calculations : Predict chemical shifts (e.g., using Gaussian09) to validate experimental NMR assignments .
Q. What strategies are effective for studying structure-activity relationships (SAR) in drug discovery applications?
Methodological Answer:
- Functional group modulation : Introduce substituents (e.g., halogens, alkyl chains) at positions 2 or 3 to assess effects on bioactivity (e.g., antimicrobial potency) .
- Docking simulations : Use AutoDock Vina to predict binding affinities with targets like bacterial gyrase or kinase enzymes .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with imidazole N-atoms) using Schrödinger Suite .
Q. How can researchers address low solubility in aqueous buffers during biological assays?
Methodological Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility without altering core pharmacophores .
- Nanoparticle encapsulation : Employ PLGA nanoparticles to improve bioavailability, as shown for structurally related imidazo[1,2-a]pyridines .
Q. What computational methods are suitable for predicting metabolic pathways of this compound?
Methodological Answer:
- In silico metabolism : Use StarDrop or MetaSite to identify probable Phase I/II metabolites (e.g., hydroxylation at position 5 or glucuronidation) .
- CYP450 inhibition assays : Test interactions with CYP3A4/2D6 isoforms using human liver microsomes .
Methodological Challenges and Solutions
Q. How to optimize reaction conditions for large-scale synthesis while minimizing byproducts?
- DOE (Design of Experiments) : Vary temperature (60–120°C), solvent (DMF vs. acetonitrile), and catalyst loading (5–20 mol%) to identify optimal parameters .
- In-line FTIR : Monitor reaction progress in real time to halt at maximal conversion .
Q. How to interpret conflicting bioactivity data across different cell lines?
- Mechanistic profiling : Compare gene expression (RNA-seq) or protein activation (Western blot) in responsive vs. non-responsive lines .
- Membrane permeability assays : Use Caco-2 cells to assess whether differences arise from uptake variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
